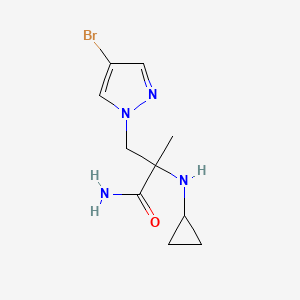
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropylamino group, and a methylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Amidation: The brominated pyrazole is reacted with 2-(cyclopropylamino)-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of oxidized derivatives such as pyrazole N-oxides.
Reduction: Formation of reduced derivatives such as pyrazoline.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(4-Bromo-1H-pyrazol-1-yl)piperidine
- **3-(4-Bromo-1H-pyrazol-1-yl)pyridine
- **3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine
Uniqueness
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide is unique due to the presence of the cyclopropylamino group and the methylpropanamide moiety, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Eigenschaften
Molekularformel |
C10H15BrN4O |
|---|---|
Molekulargewicht |
287.16 g/mol |
IUPAC-Name |
3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide |
InChI |
InChI=1S/C10H15BrN4O/c1-10(9(12)16,14-8-2-3-8)6-15-5-7(11)4-13-15/h4-5,8,14H,2-3,6H2,1H3,(H2,12,16) |
InChI-Schlüssel |
RGNOQIWNQNJQRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)N)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


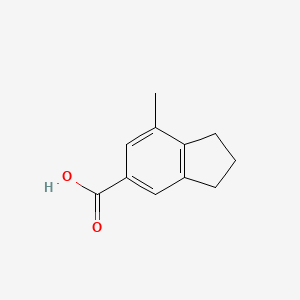
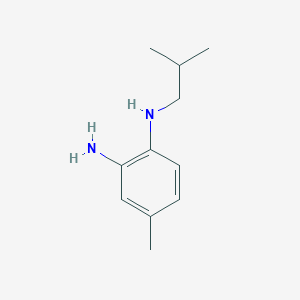
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
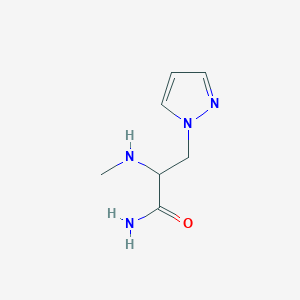

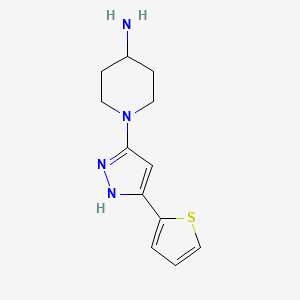


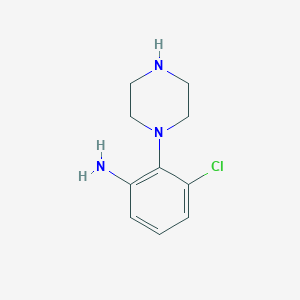
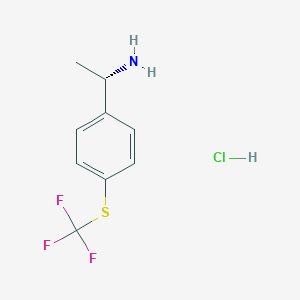
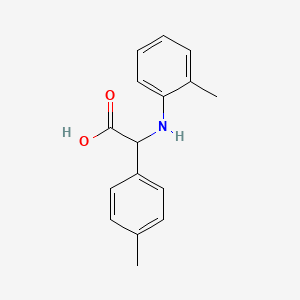
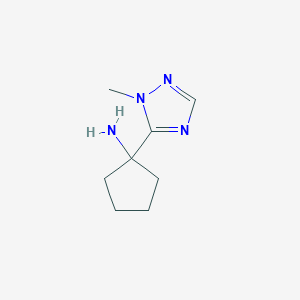
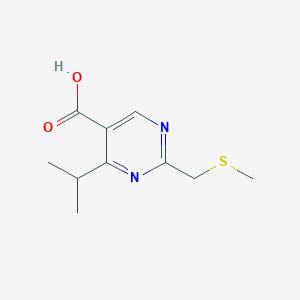
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
